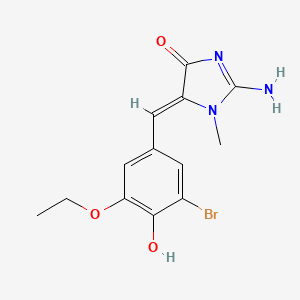
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone, also known as BIM-8, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BIM-8 is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in the regulation of insulin signaling and glucose homeostasis.
作用机制
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone works by selectively inhibiting the activity of PTP1B, which leads to an increase in insulin sensitivity and glucose uptake in peripheral tissues such as muscle and fat. This results in improved glucose homeostasis and a reduction in blood glucose levels.
Biochemical and Physiological Effects:
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In obese mice, 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to reduce body weight, improve glucose tolerance, and increase energy expenditure. 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has also been shown to improve lipid metabolism and reduce inflammation in adipose tissue.
实验室实验的优点和局限性
One advantage of using 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone in lab experiments is its specificity for PTP1B, which allows for selective inhibition of this enzyme without affecting other protein tyrosine phosphatases. However, one limitation of using 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone is its relatively low potency compared to other PTP1B inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
未来方向
Future research on 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone could focus on the development of more potent analogs of the compound, as well as the investigation of its potential therapeutic applications in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, further studies could explore the molecular mechanisms underlying the effects of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone on insulin signaling and glucose homeostasis, as well as its potential interactions with other signaling pathways.
合成方法
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the preparation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, which is then reacted with methylamine to form the corresponding imine. The imine is then cyclized with guanidine to form the imidazolidinone ring, resulting in the formation of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone.
科学研究应用
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of this enzyme has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has also been shown to reduce body weight and improve metabolic parameters in obese mice.
属性
IUPAC Name |
(5Z)-2-amino-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c1-3-20-10-6-7(4-8(14)11(10)18)5-9-12(19)16-13(15)17(9)2/h4-6,18H,3H2,1-2H3,(H2,15,16,19)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASWZQBLAKOQZ-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(N2C)N)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(N2C)N)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
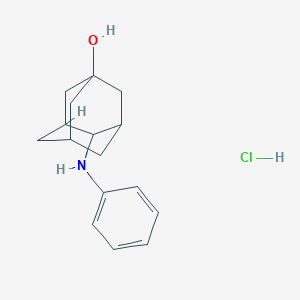
![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)
![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4894088.png)
![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)
![4-bromo-2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4894093.png)
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)
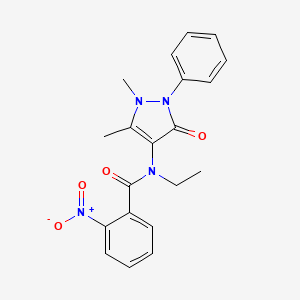
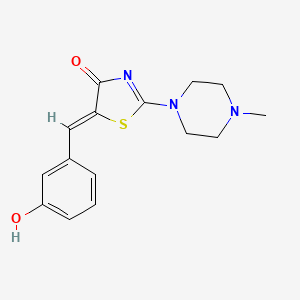
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
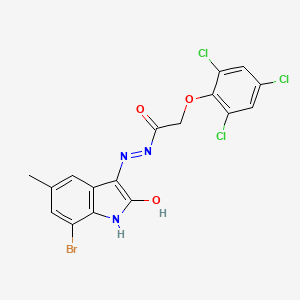
![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)